Brimonidine D-tartrate is a medication used primarily to reduce ocular redness. It is an ophthalmic solution containing brimonidine as the active ingredient. The drug acts as a selective α2 adrenergic receptor agonist and is commonly prescribed for patients with open-angle glaucoma and high intraocular pressure .
Brimonidine D-tartrate exerts its effects by selectively binding to α2-adrenergic receptors. [, ] Upon ocular administration, this binding leads to the constriction of blood vessels in the eye, reducing aqueous humor production. [] Additionally, Brimonidine D-tartrate has been suggested to enhance the outflow of aqueous humor, further contributing to its IOP-lowering effect. [] Some studies also suggest a potential neuroprotective effect of Brimonidine D-tartrate mediated by α2-adrenergic receptor activation in the retina. [, ]
The abstracts provide limited information regarding the physical and chemical properties of Brimonidine D-tartrate. They highlight its hydrophilic nature, posing challenges for entrapment in liposomes and necessitating formulation strategies for sustained ocular delivery. [, ] Specific details regarding its solubility, melting point, and other physicochemical properties are not discussed in the provided texts.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6